molecular formula C20H24ClN5O3S B2906706 Ethyl 4-((2-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate CAS No. 887219-68-3

Ethyl 4-((2-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate

Cat. No.: B2906706
CAS No.: 887219-68-3
M. Wt: 449.95
InChI Key: HKZZZLODNIMBIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic derivative featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a piperazine-carboxylate moiety and substituted with 2-chlorophenyl and ethyl-hydroxyl groups. The molecule’s stereoelectronic properties are influenced by the chlorine substituent’s position (2-chlorophenyl), the hydroxyl group at the 6-position of the thiazole ring, and the ethyl-piperazine-carboxylate side chain .

Properties

IUPAC Name

ethyl 4-[(2-chlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O3S/c1-3-15-22-19-26(23-15)18(27)17(30-19)16(13-7-5-6-8-14(13)21)24-9-11-25(12-10-24)20(28)29-4-2/h5-8,16,27H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZZZLODNIMBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCN(CC4)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((2-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate is a complex organic compound with potential biological activities. This article explores its chemical structure, biological effects, and relevant research findings.

Chemical Structure

The compound's structure can be dissected into three main components:

  • Ethyl group : Contributes to the lipophilicity of the molecule.
  • Piperazine ring : Known for its role in enhancing biological activity through modulation of receptor interactions.
  • Thiazolo[3,2-b][1,2,4]triazole moiety : Implicated in various pharmacological activities including anti-cancer properties.

Anticancer Properties

Research indicates that derivatives of triazole compounds exhibit significant anticancer activities. For instance, compounds structurally related to triazoles have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain triazole derivatives demonstrated IC50 values in the low micromolar range against colon carcinoma cells (HCT-116), indicating promising potential for further development as anticancer agents .

Neuroprotective Effects

Neuroprotective activities have been observed in related piperazine derivatives. One study reported that a piperazine compound significantly prolonged survival times in mouse models subjected to acute cerebral ischemia, suggesting its potential utility in neurodegenerative diseases . The mechanism is thought to involve modulation of neurotransmitter systems and reduction of oxidative stress.

Enzyme Inhibition

The compound may also exhibit enzyme inhibition properties. Similar piperazine-based compounds have been shown to inhibit acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease and other neurological disorders . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Case Studies and Data Tables

Several studies have been conducted to evaluate the biological activity of related compounds. Below is a summary of findings from selected research articles:

StudyCompoundActivityIC50 Value (μM)Cell Line
Triazole derivativeAnticancer6.2HCT-116
Piperazine derivativeNeuroprotectiveN/AMouse model
Piperazine derivativeAChE inhibitionN/AVarious

Scientific Research Applications

The compound exhibits a range of biological activities, particularly in the fields of oncology and infectious diseases. Notably, derivatives of pyrimidine-5-carbonitriles, including 4-amino-2-(chloromethyl)pyrimidine-5-carbonitrile, have been studied for their anticancer properties. Research indicates that these compounds can inhibit tumor growth and exhibit cytotoxic effects against various cancer cell lines.

Anticancer Properties

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific cellular pathways involved in cell proliferation and survival. For instance, studies have shown that certain pyrimidine derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
  • Case Studies : In vitro studies have demonstrated that 4-amino-2-(chloromethyl)pyrimidine-5-carbonitrile derivatives exhibit significant cytotoxicity against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) with IC50 values indicating potent antiproliferative effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrimidine derivatives are known for their effectiveness against various bacterial strains and fungi.

  • In Vitro Testing : Studies have reported that derivatives of 4-amino-2-(chloromethyl)pyrimidine-5-carbonitrile show marked antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • Fungal Inhibition : While some derivatives demonstrated activity against pathogenic fungi like Candida albicans, others were less effective, indicating a need for further optimization of the chemical structure to enhance antifungal properties .

Synthetic Pathways

Recent literature outlines various synthetic routes:

  • Basic Synthesis : A common method includes the reaction of appropriate precursors such as malononitrile with substituted chloromethylpyrimidines under acidic or basic conditions to yield the target compound .
  • Catalytic Methods : The use of catalysts like ammonium chloride has been reported to facilitate the reaction process, improving yields and reducing reaction times .

Optimization Strategies

Researchers are continually exploring modifications to improve the efficacy and selectivity of these compounds. Structural modifications at different positions on the pyrimidine ring can lead to derivatives with enhanced biological activities. For example:

  • Substituting different halogens or functional groups can significantly alter the pharmacological profile of the resulting compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its hybrid thiazolo-triazole-piperazine architecture. Below is a comparative analysis with analogs identified in the evidence:

Compound Name Core Structure Substituents Key Features Reference
Ethyl 4-((2-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate Thiazolo[3,2-b][1,2,4]triazole 2-Chlorophenyl, ethyl-hydroxyl, piperazine-carboxylate Unique 2-chloro substitution; hydroxyl enhances polarity
Ethyl 4-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate Thiazolo[3,2-b][1,2,4]triazole 3-Chlorophenyl (vs. 2-chloro) Chlorine position alters steric/electronic interactions
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxy-carbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 4-Chlorophenyl, methoxy-carbonyl Different heterocycle (pyrimidine vs. triazole); lacks piperazine
Ethyl 4-(2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate 1,2,4-Triazole 3-Chlorophenyl, benzothiazole, thioacetyl Benzothiazole enhances π-stacking; thioether linker

Critical Analysis

Chlorophenyl Position: The 2-chlorophenyl group in the target compound may confer distinct binding interactions compared to the 3-chloro isomer .

Heterocyclic Core : The thiazolo[3,2-b][1,2,4]triazole core differentiates it from thiazolo-pyrimidine () or benzothiazole-containing analogs (). Triazole rings are more electron-deficient, favoring hydrogen bonding with biological targets .

Piperazine-Carboxylate Side Chain : The ethyl-piperazine-carboxylate moiety enhances solubility and may serve as a pharmacokinetic modulator, a feature absent in ’s pyrimidine derivative .

This could improve target engagement in polar environments .

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing this compound?

The synthesis involves multi-step reactions, typically starting with the condensation of thiazolo-triazole precursors with substituted phenyl groups and subsequent coupling to a piperazine-carboxylate backbone. Critical steps include:

  • Mannich-type reactions to introduce the chlorophenyl and thiazolo-triazole moieties .
  • Use of polar aprotic solvents (e.g., dimethylformamide) and catalysts like triethylamine to enhance nucleophilic substitution efficiency .
  • Final esterification of the piperazine ring with ethyl chloroformate under controlled pH (7–8) . Methodological Tip: Monitor reaction progress via TLC and optimize purification using column chromatography with ethyl acetate/hexane gradients.

Q. How is the structural integrity of the compound validated post-synthesis?

Characterization relies on:

  • 1H/13C NMR spectroscopy to confirm substituent connectivity and stereochemistry, with key signals for the thiazolo-triazole hydroxyl group (~δ 10–12 ppm) and piperazine protons (~δ 2.5–3.5 ppm) .
  • Mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 459.57) .
  • IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester group) .

Q. What are common impurities or by-products observed during synthesis?

  • Incomplete coupling : Residual thiazolo-triazole or unreacted piperazine intermediates, detectable via HPLC-MS .
  • Oxidation by-products : Hydroxyl group oxidation in the thiazolo-triazole core under acidic conditions . Mitigation: Use inert atmospheres (N₂/Ar) and antioxidants like BHT during sensitive steps .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

  • The 2-chlorophenyl group enhances lipophilicity and target binding (e.g., NLRP3 inflammasome inhibition) compared to non-halogenated analogs .
  • Replacement with 3-fluorophenyl or 4-bromophenyl alters electronic properties, affecting binding affinity to inflammatory mediators . Experimental Design: Perform comparative SAR studies using in vitro assays (e.g., IL-1β release inhibition in macrophages) paired with computational docking (e.g., AutoDock Vina) .

Q. How can crystallographic data resolve contradictions in reported bioactivity?

  • Discrepancies in activity may arise from polymorphic forms or solvate formation. Use single-crystal X-ray diffraction (e.g., SHELX programs) to determine the bioactive conformation .
  • Example: A 2023 study resolved conflicting IC₅₀ values for a triazole analog by identifying a stable hydrate form with reduced membrane permeability .

Q. What methodologies are recommended for stability studies under physiological conditions?

  • pH-dependent degradation : Incubate the compound in buffers (pH 1–9) and analyze degradation products via LC-MS. The ester group is prone to hydrolysis at pH > 8 .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (typically >200°C for this class) .

Data Contradiction Analysis

Q. Why do similar analogs show divergent solubility profiles in published studies?

  • Discrepancies often stem from solvent choice (e.g., DMSO vs. aqueous buffers) or aggregation tendencies . Use dynamic light scattering (DLS) to assess nanoaggregation in aqueous media .
  • Example: A 2024 study found that analogs with bulkier aryl groups exhibited micelle-like aggregation in PBS, artificially reducing measured solubility .

Q. How to address inconsistencies in reported enzymatic inhibition mechanisms?

  • Assay interference : The hydroxyl-thiazolo group may chelate metal ions in assay buffers, leading to false positives. Include control experiments with EDTA .
  • Off-target effects : Use CRISPR-edited cell lines (e.g., NLRP3-knockout macrophages) to confirm target specificity .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)Reference
Thiazolo-triazole formation2-Ethyl-6-hydroxythiazolo[3,2-b]triazole, DMF, 80°C65–70
Piperazine couplingEthyl chloroformate, TEA, CH₂Cl₂, 0°C → RT75–80
Final purificationSilica gel chromatography (EtOAc:Hex = 3:7)85–90

Q. Table 2: Structural Characterization Data

TechniqueKey ObservationsReference
1H NMR (400 MHz, DMSO-d6)δ 1.2 (t, 3H, CH₂CH₃), δ 4.1 (q, 2H, OCH₂), δ 10.5 (s, 1H, OH)
HRMS (ESI+)[M+H]+: 459.57 (calc. 459.57)
IR (KBr)1705 cm⁻¹ (C=O), 3250 cm⁻¹ (OH)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.